1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
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Overview
Description
- The sulfonyl groups are introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
- Reaction conditions are carefully controlled to ensure selective sulfonylation at the desired positions.
Attachment of the Fluoro-Methoxyphenyl and Furan-2-ylmethyl Groups:
- These groups are introduced through nucleophilic substitution reactions.
- Common reagents include fluoro-methoxyphenyl halides and furan-2-ylmethyl halides, with the reactions often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Azetidine Ring:
- Starting from a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.
- Reaction conditions often involve the use of strong bases or acids to facilitate ring closure.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine exerts its effects depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The exact pathways can vary, but common mechanisms include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
- 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
- 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)piperidine
Uniqueness: 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is unique due to its azetidine ring, which imparts distinct chemical and physical properties compared to its pyrrolidine and piperidine analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO6S2/c1-22-15-5-4-12(7-14(15)16)25(20,21)17-8-13(9-17)24(18,19)10-11-3-2-6-23-11/h2-7,13H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWJVHKDTCMFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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